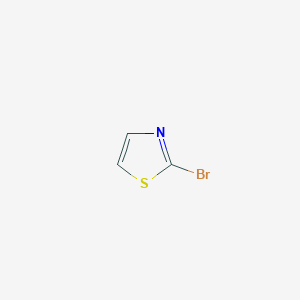
2-Bromothiazole
Overview
Description
2-Bromothiazole is a halogenated heterocycle with the empirical formula C3H2BrNS . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
2-Bromothiazole has been used as a starting reagent in the synthesis of various compounds. For instance, it was used to N-arylate 5- and 7-azaindoles . It was also used in the synthesis of 2-cyanothiazole via copper-catalyzed cyanation .
Molecular Structure Analysis
The molecular weight of 2-Bromothiazole is 164.02 . Its structure includes a five-membered ring containing one sulfur atom and one nitrogen atom .
Chemical Reactions Analysis
2-Bromothiazole has been involved in various chemical reactions. For example, it has been used in Pd-catalyzed cross-coupling reactions . It has also undergone regioselective magnesation at C-5 using TMPMgCl•LiCl .
Physical And Chemical Properties Analysis
2-Bromothiazole is a liquid with a refractive index of 1.593 . It has a boiling point of 171 °C and a density of 1.82 g/mL at 25 °C .
Scientific Research Applications
Metalation of Thiazoles and Benzothiazoles
- Summary of Application: 2-Bromothiazole is used in the metalation of thiazoles and benzothiazoles. The metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation .
- Methods of Application: Treatment of 2-bromothiazole with 2.2 eq. LDA at −78°C in the presence of 1 eq. TESCl results in the formation of 2-thiazolyl lithium 43, which undergoes copper(I)-catalyzed coupling reaction with allylic tosylate 44 to give 45 .
- Results or Outcomes: The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A .
Synthesis of Peptide Nucleic Acid (PNA) Oligomers
- Summary of Application: 2-Bromothiazole is used as a coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers .
- Methods of Application: A solution of 2-bromothiazole is stirred in 1,2-dichloroethane (DCE). The solution of triethyloxonium tetrafluoroborate is added over 45 min. at 80 °C. After the reaction is complete, the solution is concentrated in vacuo. The residue is precipitated from diethyl ether and recrystallized from abs. acetonitrile/ethyl acetate to afford white plates .
- Results or Outcomes: The yield of the reaction is 80%. The product is a highly efficient coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers .
N-Arylation of 5- and 7-Azaindoles
Antimicrobial, Antiprotozoal, and Antitumor Activity
- Summary of Application: Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds. Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Synthesis of Thiazolium Salts
- Summary of Application: 2-Bromothiazole is used in the synthesis of thiazolium salts, such as 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT) .
- Methods of Application: A simpler analogue, 2-bromo-3-ethylthiazolium tetrafluoroborate (BET), can be prepared in convenient steps from the commercially available 2-aminothiazole using the procedure by Dondoni et al. to obtain 2-bromothiazole which, in turn, was readily transformed into the title compound .
- Results or Outcomes: In the experience of the researchers, BET is a highly efficient coupling reagent .
Synthesis of Novel Coupling Agents
- Summary of Application: 2-Bromothiazole is used in the synthesis of novel coupling agents. One successful approach involves the application of thiazolium salts, e.g. 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT) .
- Methods of Application: A simpler analogue, 2-bromo-3-ethylthiazolium tetrafluoroborate (BET), can be prepared in convenient steps from the commercially available 2-aminothiazole using the procedure by Dondoni et al. to obtain 2-bromothiazole which, in turn, was readily transformed into the title compound .
- Results or Outcomes: In the experience of the researchers, BET is a highly efficient coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .
Safety And Hazards
Future Directions
While specific future directions for 2-Bromothiazole were not found in the retrieved data, it continues to be a valuable compound in the field of medicinal chemistry and drug discovery .
Relevant Papers
Several papers have been published on 2-Bromothiazole. For instance, a paper titled “Predicting reaction conditions from limited data through active transfer learning” discusses the use of 2-Bromothiazole in Pd-catalyzed cross-coupling reactions . Another paper titled “Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation” provides a detailed study on the synthesis of 5-arylthiazoles using 2-Bromothiazole .
properties
IUPAC Name |
2-bromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZFHIEDZEUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062805 | |
| Record name | Thiazole, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiazole | |
CAS RN |
3034-53-5 | |
| Record name | 2-Bromothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazole, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53KY5HU6FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















